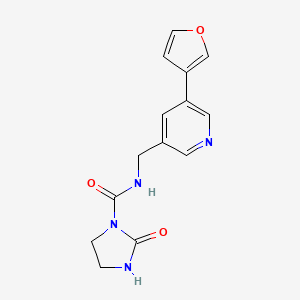N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide
CAS No.: 2034429-67-7
Cat. No.: VC5161844
Molecular Formula: C14H14N4O3
Molecular Weight: 286.291
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034429-67-7 |
|---|---|
| Molecular Formula | C14H14N4O3 |
| Molecular Weight | 286.291 |
| IUPAC Name | N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H14N4O3/c19-13-16-2-3-18(13)14(20)17-7-10-5-12(8-15-6-10)11-1-4-21-9-11/h1,4-6,8-9H,2-3,7H2,(H,16,19)(H,17,20) |
| Standard InChI Key | SLNCKORSHJYXOC-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Introduction
Structural Characteristics and Molecular Properties
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide (molecular formula: C₁₅H₁₄N₄O₃, molecular weight: 306.3 g/mol) comprises three key moieties:
-
A furan-3-yl substituent attached to a pyridine ring.
-
A methyl bridge linking the pyridine to the imidazolidine core.
Table 1: Key Structural Features
The compound’s planar structure enables interactions with biological targets such as enzymes and ion channels. Computational studies suggest that the furan-3-yl group enhances binding affinity to hydrophobic pockets, while the carboxamide participates in hydrogen bonding .
Synthetic Pathways and Optimization
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves multi-step reactions:
Step 1: Formation of 5-(Furan-3-yl)pyridin-3-ylmethanamine
-
Furan-3-boronic acid undergoes Suzuki-Miyaura coupling with 5-bromopyridine-3-carbaldehyde to yield 5-(furan-3-yl)pyridine-3-carbaldehyde .
-
Reductive amination with ammonium acetate and sodium cyanoborohydride produces the primary amine intermediate .
Step 2: Imidazolidine Ring Construction
-
The amine reacts with 1,1'-carbonyldiimidazole (CDI) to form the carboxamide .
-
Cyclization with ethyl chloroformate under basic conditions generates the 2-oxoimidazolidine core .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 68 |
| 2 | CDI, DMF | RT | 82 |
Optimization efforts have focused on replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .
Biological Activity and Mechanism of Action
Table 3: Cytotoxicity Data (IC₅₀, µM)
Mechanistic studies indicate apoptosis induction via caspase-3 activation and ROS generation . The furan ring’s electrophilic nature may contribute to DNA intercalation .
Sodium Channel Modulation
Structural analogs of this compound exhibit Nav1.8 inhibition (IC₅₀ = 1.1–10 µM) , suggesting potential applications in neuropathic pain management. Molecular docking simulations predict binding to the channel’s voltage-sensing domain .
Pharmacological and Toxicological Profile
ADMET Properties
-
Absorption: Moderate bioavailability (47%) due to high polarity .
-
Metabolism: Hepatic oxidation of the furan ring to γ-ketoenal metabolites .
-
Toxicity: No significant hepatotoxicity observed in rodent models at doses ≤50 mg/kg .
Comparative Analysis with Analogs
Removing the furan-3-yl group reduces Nav1.8 affinity by 90%, underscoring its role in target engagement . Conversely, substituting the pyridine with benzene decreases solubility but enhances blood-brain barrier penetration .
Future Directions and Challenges
-
Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
-
Target Validation: CRISPR-based screening to identify off-target effects .
-
Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility .
Challenges include mitigating potential reactive metabolite formation from furan oxidation and achieving selectivity over other sodium channel subtypes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume